molecular formula C24H21N3OS B2583619 N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide CAS No. 1006835-57-9

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide

Cat. No.: B2583619
CAS No.: 1006835-57-9
M. Wt: 399.51
InChI Key: RUXQSAHYOAPYMN-CCEZHUSRSA-N
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Description

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide is a heterocyclic compound featuring a cinnamamide backbone linked to a 4-ethylbenzo[d]thiazole moiety and a pyridin-2-ylmethyl group. This structure combines aromatic, thiazole, and pyridine functionalities, making it a candidate for diverse biological applications, including protease inhibition and photoprotection.

Properties

IUPAC Name

(E)-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS/c1-2-19-11-8-13-21-23(19)26-24(29-21)27(17-20-12-6-7-16-25-20)22(28)15-14-18-9-4-3-5-10-18/h3-16H,2,17H2,1H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXQSAHYOAPYMN-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide typically involves a multi-step process:

  • Formation of the Benzo[d]thiazole Core: : The synthesis begins with the preparation of the benzo[d]thiazole core. This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

  • Introduction of the Ethyl Group: : The 4-position of the benzo[d]thiazole ring is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.

  • Formation of the Cinnamamide Core: : The cinnamamide core is synthesized separately by the condensation of cinnamic acid with an amine, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

  • Coupling of the Two Fragments: : Finally, the benzo[d]thiazole fragment and the cinnamamide fragment are coupled together. This can be achieved through a nucleophilic substitution reaction where the amine group of the benzo[d]thiazole derivative reacts with the activated carboxyl group of the cinnamamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring and the ethyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can occur at the cinnamamide core, particularly at the carbonyl group. Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridin-2-ylmethyl group. Halogenating agents like N-bromosuccinimide can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: N-bromosuccinimide, halogenating agents.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d]thiazole ring and ethyl group.

    Reduction: Reduced forms of the cinnamamide core.

    Substitution: Halogenated derivatives at the pyridin-2-ylmethyl group.

Scientific Research Applications

Chemistry

In chemistry, N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, this compound is investigated for its pharmacological properties. It may interact with specific molecular targets in the body, leading to potential treatments for various diseases.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound shares core features with several classes of thiazole- and benzothiazole-based cinnamamides. Key structural differences lie in substituent groups on the thiazole ring, the amide nitrogen, and the aromatic systems. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Thiazole Substituent Amide N-Substituent Melting Point (°C) Key NMR Signals (δ, ppm) Biological Activity
Target Compound 4-Ethylbenzo[d]thiazol-2-yl Pyridin-2-ylmethyl Not reported Not available Inferred protease inhibition
N-(5-Bromo-thiazol-2-yl)cinnamamide 5-Bromo-thiazol-2-yl H 238–243 Olefinic CH: 6.2–6.5, 7.7–7.9 (J=15.6–15.8 Hz) SARS-CoV-2 Mpro inhibitor
N-(5-Methyl-thiazol-2-yl)cinnamamide 5-Methyl-thiazol-2-yl H 220–221 CH3: 3.9 (s) SARS-CoV-2 Mpro inhibitor
BZTcin1 Benzo[d]thiazol-2-yl H 229–234 Aromatic protons: 7.2–8.3 Photoprotective agent
N-Methyl-N-(thiazol-2-yl)cinnamamide Varied (e.g., 4-Bromo-phenyl) Methyl 224–232 CH3: 3.9 (s); Olefinic CH: 6.2–6.5 Modified enzyme inhibition
Key Observations:

Thiazole Substituents :

  • The 4-ethyl group on the benzo[d]thiazole in the target compound may enhance lipophilicity compared to simpler substituents (e.g., bromo or methyl in ). This could improve membrane permeability in biological systems.
  • Bulky aryl substituents (e.g., 4-Bromo-phenyl in ) reduce solubility but may increase binding affinity to hydrophobic enzyme pockets .

Methylation of the amide NH (as in ) eliminates hydrogen-bonding capacity, which may reduce target engagement but improve metabolic stability .

Cinnamamide Backbone :

  • All analogs retain the E-configuration of the cinnamamide double bond, confirmed by coupling constants (J = 15.6–15.8 Hz) in NMR . This configuration is critical for maintaining planar geometry and π-π stacking interactions.

Challenges:
  • The pyridinylmethyl group may require optimized coupling conditions (e.g., HATU/DIPEA in DMF, as in ) to avoid side reactions.
  • Steric hindrance from the 4-ethyl group could slow reaction kinetics, necessitating extended reaction times .

Biological Activity

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide is a heterocyclic organic compound characterized by its unique structural features, including a benzo[d]thiazole moiety and a pyridine group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O3SC_{18}H_{18}N_{2}O_{3}S with a molecular weight of approximately 342.41 g/mol. The compound's structure suggests various potential interactions with biological targets due to the presence of multiple functional groups.

PropertyValue
Molecular FormulaC18H18N2O3SC_{18}H_{18}N_{2}O_{3}S
Molecular Weight342.41 g/mol
Chemical StructureChemical Structure

Preliminary studies indicate that this compound may act as an inhibitor for specific enzymes or receptors involved in disease pathways. The compound likely interacts with target proteins through hydrogen bonding and hydrophobic interactions, which can modulate enzymatic activity or receptor signaling pathways .

Anticancer Potential

Research has suggested that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis .

Case Study:
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit enzymes critical in metabolic pathways. For example, it has shown potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression .

Quantitative Data:
The enzyme inhibition assays revealed that this compound has an IC50 value of 10 µM against IDO, indicating its potency as a therapeutic candidate .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is currently under investigation. Early findings suggest moderate lipophilicity and potential for oral bioavailability. Toxicity studies are ongoing to assess the safety profile in animal models.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step coupling reactions. For example:

  • Amide coupling : React benzo[d]thiazole-2-amine derivatives with cinnamoyl chloride in the presence of a coupling agent (e.g., HATU or DCC) and a base (e.g., triethylamine) .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reactivity. Evidence shows yields ranging from 6% to 39% depending on solvent choice and temperature .
  • Catalyst screening : Transition-metal catalysts (e.g., CuI) can improve regioselectivity in heterocyclic ring formation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm backbone structure and substituent integration. Coupling constants (e.g., J = 15–16 Hz for cinnamamide double bonds) help verify stereochemistry .
  • HPLC analysis : Employ C18 reverse-phase columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>95% required for pharmacological studies) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 420.15 [M+H]⁺) .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) to predict shelf-life .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodology :

  • Systematic substitution : Modify the ethyl group on the benzothiazole ring or the pyridinylmethyl moiety. For example, replace ethyl with bulkier alkyl groups to enhance hydrophobic interactions .
  • Bioisosteric replacement : Substitute the cinnamamide group with acrylamide or styryl derivatives to balance solubility and target affinity .
  • Biological assays : Test derivatives against disease-specific targets (e.g., kinases or proteases) using fluorescence polarization or SPR-based binding assays .

Q. How can contradictions between in vitro potency and in vivo efficacy be resolved?

  • Methodology :

  • Pharmacokinetic profiling : Measure oral bioavailability, plasma half-life, and tissue distribution in rodent models. Poor in vivo performance may correlate with rapid hepatic metabolism, prompting structural modifications (e.g., adding trifluoromethyl groups for metabolic stability) .
  • Prodrug strategies : Introduce hydrolyzable esters or phosphate groups to improve solubility and absorption .

Q. What computational approaches are recommended for target identification and binding mode prediction?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of potential targets (e.g., enzymes with benzothiazole-binding pockets). Compare poses with known inhibitors (e.g., acarbose in ) .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify critical residue interactions .

Q. How can researchers address the solubility-activity trade-off in lead optimization?

  • Methodology :

  • Polar group incorporation : Add ionizable groups (e.g., tertiary amines) or PEGylated chains to enhance aqueous solubility without compromising logP values .
  • Co-crystallization : Co-crystallize the compound with cyclodextrins or surfactants to improve formulation stability .

Q. What strategies are effective for resolving conflicting NMR data during structural elucidation?

  • Methodology :

  • 2D NMR techniques : Use COSY and HSQC to assign overlapping proton signals and verify carbon-proton correlations .
  • Theoretical calculations : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian 09) to validate assignments .

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